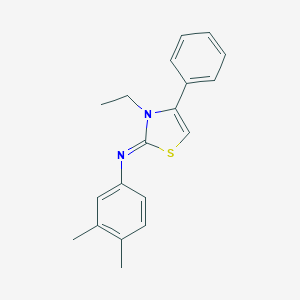![molecular formula C18H19ClN2OS3 B389161 5-[(2E)-5-CHLORO-3-CYCLOHEXYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B389161.png)
5-[(2E)-5-CHLORO-3-CYCLOHEXYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2E)-5-CHLORO-3-CYCLOHEXYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-5-CHLORO-3-CYCLOHEXYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzothiazole Core: Starting with the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core.
Introduction of Chlorine and Cyclohexyl Groups: Chlorination and subsequent alkylation to introduce the 5-chloro and 3-cyclohexyl groups.
Formation of Thiazolidinone Ring: Condensation of the benzothiazole derivative with ethyl isothiocyanate to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2E)-5-CHLORO-3-CYCLOHEXYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazolidinone ring using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the chloro group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazolidinone derivatives.
Substitution Products: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(2E)-5-CHLORO-3-CYCLOHEXYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or inhibits.
Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.
Benzothiazoles: Compounds with the benzothiazole core but different functional groups.
Uniqueness
5-[(2E)-5-CHLORO-3-CYCLOHEXYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H19ClN2OS3 |
|---|---|
Peso molecular |
411g/mol |
Nombre IUPAC |
(5E)-5-(5-chloro-3-cyclohexyl-1,3-benzothiazol-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19ClN2OS3/c1-2-20-16(22)15(25-18(20)23)17-21(12-6-4-3-5-7-12)13-10-11(19)8-9-14(13)24-17/h8-10,12H,2-7H2,1H3/b17-15+ |
Clave InChI |
ZTYUVRKYGLPPML-BMRADRMJSA-N |
SMILES |
CCN1C(=O)C(=C2N(C3=C(S2)C=CC(=C3)Cl)C4CCCCC4)SC1=S |
SMILES isomérico |
CCN1C(=O)/C(=C\2/N(C3=C(S2)C=CC(=C3)Cl)C4CCCCC4)/SC1=S |
SMILES canónico |
CCN1C(=O)C(=C2N(C3=C(S2)C=CC(=C3)Cl)C4CCCCC4)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(furan-2-ylmethyl)-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389079.png)
![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389083.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389084.png)


![3-[(2Z)-4-(4-BROMOPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL](/img/structure/B389091.png)

![2-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B389093.png)

![3-(2-[(4-chlorophenyl)imino]-4-(3,4-dimethylphenyl)-1,3-thiazol-3(2H)-yl)-1-propanol](/img/structure/B389096.png)

![N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-3-METHYLBENZAMIDE](/img/structure/B389098.png)


